2,4-Dimethylthioanisole
Description
This structure confers unique physicochemical properties, such as increased lipophilicity and reduced polarity compared to oxygenated analogs like anisole derivatives.
Properties
IUPAC Name |
2,4-dimethyl-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKIVLPGGFVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308282 | |
| Record name | 2,4-Dimethylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34678-67-6 | |
| Record name | NSC202926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired thioether .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthioanisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dimethylthioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,4-Dimethylthioanisole exerts its effects involves its interaction with specific molecular targets. For instance, in oxidation reactions, the sulfur atom in the thioether group is the primary site of reactivity. The compound’s ability to undergo electrophilic aromatic substitution also highlights its potential to interact with various electrophiles, leading to the formation of diverse products .
Comparison with Similar Compounds
Thioanisole (Methyl Phenyl Sulfide)
- Structure : Benzene ring with a single -SMe group.
- Key Differences : Lacks methyl substituents at the 2- and 4-positions.
- Properties : Lower molecular weight (124.20 g/mol) and moderate polarity.
- Applications : Intermediate in organic synthesis, ligand in coordination chemistry .
- Reactivity: The sulfur atom acts as a weak electron donor, facilitating electrophilic substitution at the para position.
2,4-Dimethylanisole
- Structure : Benzene ring with -OMe (methoxy) and methyl groups at 2- and 4-positions.
- Key Differences : Oxygen replaces sulfur, altering electronic and steric effects.
- Properties : Lower boiling point (vs. thioethers) due to reduced molecular weight (136.19 g/mol) and weaker intermolecular forces.
- Applications : Used in fragrances and flavor industries .
2-Methyl-4-nitroanisole
- Structure: Methoxy group with methyl and nitro (-NO₂) substituents at 2- and 4-positions.
- Key Differences : Nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating -SMe group.
- Properties : Higher density and reactivity in nitration or reduction reactions.
- Applications : Precursor in explosives and dye synthesis .
2,4-Diaminoanisole Sulfate
5-Chloro-2,4-diphenylthiazole
- Structure : Thiazole core with chloro, phenyl, and methyl substituents.
- Key Differences : Heterocyclic sulfur atom embedded in a five-membered ring.
- Properties : Higher thermal stability due to aromatic thiazole ring.
- Applications : Building block in medicinal chemistry and agrochemicals .
Data Table: Comparative Properties of Selected Compounds
*Estimated properties based on structural analogs.
Biological Activity
2,4-Dimethylthioanisole (DMTA) is a sulfur-containing organic compound with potential applications in various fields, including agriculture and pharmaceuticals. Its biological activity has garnered interest due to its structural properties, which may influence its interaction with biological systems. This article reviews the biological activity of DMTA, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13S
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMTA. It has been tested against various bacterial strains and shown promising results:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
In a study assessing the efficacy of various thioanisole derivatives, DMTA demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
The antioxidant capacity of DMTA has also been evaluated using various assays. In vitro studies have shown that DMTA can scavenge free radicals effectively:
These findings suggest that DMTA can serve as a natural antioxidant, potentially useful in food preservation and therapeutic applications.
Potential Therapeutic Effects
Research into the therapeutic applications of DMTA is still in its early stages. However, preliminary studies indicate potential benefits in the following areas:
- Anti-inflammatory Effects : DMTA has shown promise in reducing inflammation markers in animal models. This could have implications for treating inflammatory diseases.
- Analgesic Properties : In pain models, DMTA exhibited analgesic effects comparable to standard analgesics, suggesting its potential utility in pain management.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial effects of DMTA involved treating infected wounds in rats with a topical formulation containing DMTA. Results indicated a significant reduction in bacterial load and improved healing rates compared to controls. -
Case Study on Antioxidant Activity :
In a clinical trial assessing the antioxidant effects of DMTA supplementation in patients with oxidative stress-related conditions, participants reported improved biomarkers for oxidative damage after six weeks of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
